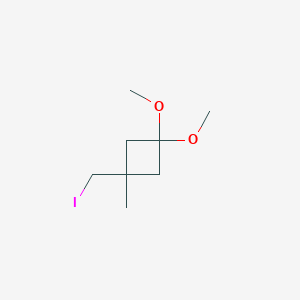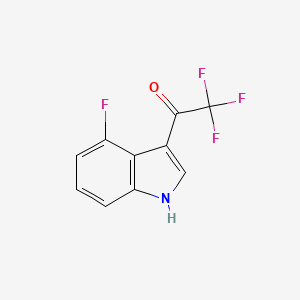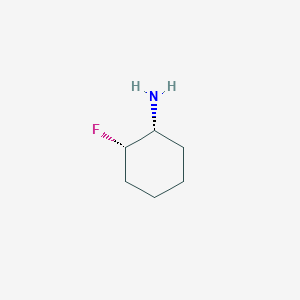
Fmoc-Gly-Arg(Mtr)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-Arg(Mtr)-OH is a compound used in peptide synthesis. It consists of three main components: 9-fluorenylmethoxycarbonyl (Fmoc), glycine (Gly), and arginine (Arg) with a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Arg(Mtr)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Coupling: The Fmoc-protected glycine is then coupled with arginine, which is protected by the Mtr group, using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of large-scale reactors and advanced purification systems like preparative HPLC is common to achieve high purity and yield.
化学反応の分析
Types of Reactions
Fmoc-Gly-Arg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Mtr removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Gly-Arg(Mtr)-OH after Fmoc removal.
Coupling: Extended peptides or proteins depending on the sequence of amino acids used.
科学的研究の応用
Fmoc-Gly-Arg(Mtr)-OH is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.
作用機序
The mechanism of action of Fmoc-Gly-Arg(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during the synthesis process. The Mtr group protects the side chain of arginine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups at specific stages allows for the sequential addition of amino acids, leading to the formation of the desired peptide or protein.
類似化合物との比較
Similar Compounds
Fmoc-Gly-Arg(Pmc)-OH: Similar to Fmoc-Gly-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group.
Fmoc-Gly-Arg(Pbf)-OH: Uses a pentamethylbenzofuran sulfonyl (Pbf) protecting group instead of Mtr.
Uniqueness
This compound is unique due to the specific protecting groups used, which offer different levels of stability and ease of removal. The Mtr group provides a balance between stability during synthesis and ease of removal, making it suitable for specific applications where other protecting groups might not be as effective.
特性
分子式 |
C33H39N5O8S |
|---|---|
分子量 |
665.8 g/mol |
IUPAC名 |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1 |
InChIキー |
BSSAGZFNNLCKNY-MHZLTWQESA-N |
異性体SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)

![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)

![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)




![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)


![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
